N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride” would be determined by the arrangement of its constituent groups. The presence of the amino, ethylbutyl, nitrobenzene, and sulfonamide groups would contribute to its overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino group could participate in various reactions, such as condensation with carboxylic acids to form amides. The nitro group could undergo reduction to form amines, and the sulfonamide group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Versatility in Organic Synthesis
N-(2-Amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride serves as a versatile agent in the preparation of secondary amines. Research by Fukuyama, Jow, and Cheung (1995) highlighted the exceptional utility of 2- and 4-nitrobenzenesulfonamides in organic synthesis. These compounds can be alkylated smoothly via Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides in nearly quantitative yields. Furthermore, these sulfonamides can be readily deprotected through Meisenheimer complexes, offering a straightforward path to high-yield secondary amines. This process underscores the compound's significant role in facilitating complex synthetic procedures in organic chemistry (Fukuyama, Jow, & Cheung, 1995).
Safety and Hazards
Properties
IUPAC Name |
N-(2-amino-2-ethylbutyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S.ClH/c1-3-12(13,4-2)9-14-20(18,19)11-7-5-10(6-8-11)15(16)17;/h5-8,14H,3-4,9,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUHSWOXNMIGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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